Ketoamine hydrochloride

solubility physicochemical characterization formulation development

CRITICAL: The term 'ketoamine hydrochloride' presents an identity verification challenge. It is commonly used interchangeably for the dissociative anesthetic ketamine HCl (NMDA antagonist, CAS 1867-66-9) and structurally unrelated Amadori rearrangement products (advanced glycation end-product intermediates). This dual identity creates a high-risk procurement scenario. Ensure your specific research application—whether it requires CNS receptor binding kinetics (e.g., ~996s offset profile) for anesthesia models, or a stable precursor for in vitro AGE pathway studies—is matched with the correct molecular structure. Our supply chain emphasizes pharmacopeial-grade characterization to guarantee you receive the intended active compound, eliminating project risk from mis-specified intermediates.

Molecular Formula ClH2NO
Molecular Weight 67.47 g/mol
Cat. No. B8290986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetoamine hydrochloride
Molecular FormulaClH2NO
Molecular Weight67.47 g/mol
Structural Identifiers
SMILESN=O.Cl
InChIInChI=1S/ClH.HNO/c;1-2/h1H;1H
InChIKeyOSDZHDOKXGSWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / 1 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketoamine Hydrochloride: Baseline Characterization and Procurement Considerations


Ketoamine hydrochloride is a dissociative anesthetic agent, often recognized as a derivative or synonym for ketamine hydrochloride (C13H16ClN·HCl) . It is characterized by a cyclohexane ring substituted with a chlorophenyl and amino group, with the hydrochloride salt form enhancing aqueous solubility . While it is widely used as an anesthetic in both human and veterinary medicine, its procurement requires careful specification, as the term 'ketoamine' may also refer to structurally distinct ketoamine adducts formed via Amadori rearrangement in non-enzymatic glycation pathways [1].

Why Generic Substitution of Ketoamine Hydrochloride is Scientifically Unsupported


High-strength quantitative evidence directly comparing 'ketoamine hydrochloride' to specific analogs is currently limited, making direct procurement justification based solely on this term challenging . The primary barrier to substitution lies in the ambiguous chemical identity: the term is used interchangeably for ketamine hydrochloride (an NMDA receptor antagonist) and for ketoamine compounds formed during protein glycation (e.g., Amadori products) . Without a clear structural identifier (e.g., CAS number or precise molecular formula), a user cannot ensure they are procuring the correct NMDA antagonist for anesthesia studies rather than a glycation adduct for diabetes research. Therefore, any procurement decision must pivot from a generic 'ketoamine' search to a specific compound identity, as the pharmacological and physicochemical properties (e.g., receptor binding vs. Maillard reaction product stability) are fundamentally divergent and not interchangeable [1].

Ketoamine Hydrochloride: Quantitative Evidence of Differentiation for Scientific Procurement


Comparative Solubility Analysis: Ketoamine Hydrochloride vs. Formulated Analogs in Aqueous Systems

The solubility of 'KETO' (a ketoamine-containing formulation) was quantified as 0.42 ± 0.13 mg/mL [1]. This is substantially lower than other analog formulations tested under identical conditions, such as F0 (13.93 ± 0.88 mg/mL) and F2 (17.95 ± 1.71 mg/mL). This data suggests that the ketoamine species, potentially in a hydrochloride salt form, may exhibit limited aqueous solubility compared to other amine derivatives, impacting formulation strategies for research use.

solubility physicochemical characterization formulation development

Metabolic Stability and Duration of Action: Inferring Differentiation from Ketamine Ester Analogs

While direct data for ketoamine hydrochloride is absent, class-level inference from closely related ketamine analogs (specifically norketamine esters) reveals a critical differentiation metric: duration of action driven by metabolic stability. In rats, a lead ester analog (R1) exhibited a return of righting reflex at 87 seconds (IQR 78-131), compared to 996 seconds (IQR 840-1304) for ketamine (P < 0.01) [1]. This demonstrates that even within the ketamine class, structural modification yields an 11-fold difference in offset time. Users procuring 'ketoamine hydrochloride' for anesthesia studies should therefore verify whether the specific structural features confer a prolonged duration (like ketamine) or an ultra-short duration (like R1), as this dramatically alters experimental utility.

pharmacokinetics metabolic stability anesthesia

In Vivo Toxicological Profile: Comparative LD50 Estimation for Ketamine Analogs

For two ester analogs (R1 and R5) of a norketamine hydrochloride scaffold, the estimated LD50 was comparable to that of the parent compound, ketamine [1]. For R1, the LD50 was 50.2 mg/kg (95% CI, 30-63) [1]. This suggests that specific structural modifications to the ketamine core may preserve the toxicological window. For a user procuring 'ketoamine hydrochloride' for in vivo studies, this indicates that the precise identity of the compound is critical; while some analogs maintain a safety profile similar to ketamine, others with different substitutions may exhibit divergent toxicity.

toxicology safety pharmacology in vivo efficacy

Optimal Research and Industrial Application Scenarios for Ketoamine Hydrochloride


Anesthesia Model Research Requiring Defined Pharmacokinetic Profiles

If the procured 'ketoamine hydrochloride' is verified to be a specific ketamine derivative (e.g., ketamine hydrochloride or a defined analog like R1 from [1]), its utility in rodent or rabbit anesthesia models is high. Selection criteria must be based on verified pharmacokinetic data, such as the duration of action (e.g., ~996 seconds for ketamine vs. ~87 seconds for R1 analog) [1], to ensure the compound's offset profile matches the experimental timeline.

Comparative Solubility Studies and Formulation Screening

Based on the quantitative solubility data showing a low aqueous solubility for a ketoamine formulation (0.42 mg/mL) compared to other amine analogs (e.g., F0 at 13.93 mg/mL) [1], this compound may serve as a reference standard for developing solubility-enhancing formulations or as a negative control in solubility assays for new amine-containing drug candidates.

Non-Enzymatic Glycation and Advanced Glycation End-Product (AGE) Research

If the procured material is a ketoamine formed via Amadori rearrangement, it is a critical intermediate in the formation of advanced glycation end-products (AGEs) [1]. In this context, its application is in biochemical pathway studies, where it serves as a stable precursor for in vitro modeling of protein glycation, diabetes complications, and food browning reactions, distinct from its use as an anesthetic [2].

Quote Request

Request a Quote for Ketoamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.